Cinnamamide, N-(2-hydroxyethyl)-N-methyl-
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Overview
Description
N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a hydroxyethyl group, a methyl group, and a phenylprop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide typically involves the reaction of N-methyl-3-phenylprop-2-enamide with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it economically viable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the phenylprop-2-enamide backbone can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyldiethanolamine: Similar in structure but with different functional groups and applications.
Hydroxyethyl methacrylate: Used in the production of polymers and biomaterials.
Uniqueness
N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
30687-16-2 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(E)-N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C12H15NO2/c1-13(9-10-14)12(15)8-7-11-5-3-2-4-6-11/h2-8,14H,9-10H2,1H3/b8-7+ |
InChI Key |
MVYSFTMDEDUZMU-BQYQJAHWSA-N |
Isomeric SMILES |
CN(CCO)C(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CN(CCO)C(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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